molecular formula C34H38N6O5 B15165373 L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide CAS No. 596110-77-9

L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide

Cat. No.: B15165373
CAS No.: 596110-77-9
M. Wt: 610.7 g/mol
InChI Key: STXLNENQXJFBGU-XSNIZLJESA-N
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Description

L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide (CAS 90332-96-0) is a synthetic tripeptide derivative featuring a modified indole-pyrrolidine moiety. Its structure comprises three amino acid residues—tyrosine, alanine, and phenylalaninamide—linked to a 3H-indol-3-yl group substituted with a pyrrolidine-1-carbonyl unit at the 3R position.

Properties

CAS No.

596110-77-9

Molecular Formula

C34H38N6O5

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-[(3R)-3-(pyrrolidine-1-carbonyl)indol-3-yl]propan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C34H38N6O5/c35-26(18-23-12-14-24(41)15-13-23)31(43)39-29(32(44)38-28(30(36)42)19-22-8-2-1-3-9-22)20-34(33(45)40-16-6-7-17-40)21-37-27-11-5-4-10-25(27)34/h1-5,8-15,21,26,28-29,41H,6-7,16-20,35H2,(H2,36,42)(H,38,44)(H,39,43)/t26-,28-,29-,34-/m0/s1

InChI Key

STXLNENQXJFBGU-XSNIZLJESA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@]2(C=NC3=CC=CC=C32)C[C@@H](C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

C1CCN(C1)C(=O)C2(C=NC3=CC=CC=C32)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide typically involves multiple steps, starting from readily available amino acid precursors. The process often includes:

    Peptide Bond Formation: This step involves the coupling of amino acids using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form peptide bonds under mild conditions.

    Protection and Deprotection: Protecting groups like Boc or Fmoc are used to protect reactive functional groups during the synthesis. These groups are later removed under specific conditions (e.g., acidic or basic environments).

    Cyclization: The formation of the pyrrolidine ring is achieved through cyclization reactions, often involving intramolecular nucleophilic substitution or cycloaddition reactions.

    Final Coupling: The final step involves coupling the indole moiety with the peptide chain, typically using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers, large-scale reactors for cyclization, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

2.1. Pyrrolidine-1-carbonyl Substitution

The pyrrolidine-1-carbonyl group at the indole moiety is introduced via amide bond formation . This involves coupling a pyrrolidine-derived carbonyl reagent (e.g., activated esters or mixed carbonates) to the amine group of the indole intermediate.

Mechanism :

  • Activation : The carbonyl reagent undergoes activation (e.g., using HBTU or EDCI ).

  • Coupling : The activated carbonyl reacts with the indole’s amine group to form a stable amide bond.

  • Conditions : Typically performed in DMF or DCM under basic conditions (e.g., DIPEA) .

2.2. Indole Moiety Formation

The 3H-indol-3-yl group likely involves a cyclization reaction. While specific details for this compound are not explicitly described in the provided sources, analogous indole syntheses often use methods such as:

  • Fisher indole synthesis : Reaction of phenylhydrazines with ketones or aldehydes.

  • Sonogashira coupling : For introducing aryl groups to form indole frameworks.

The stereochemistry at the 3R position suggests a stereoselective reaction , potentially involving chiral auxiliaries or asymmetric catalysis.

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsPurpose
Fmoc deprotection25% Piperidine in DMFRemoves Fmoc protecting group to expose amine for coupling
Peptide couplingHBTU, DIPEA in DMFActivates amino acids for selective amide bond formation
Nitrile formationTosyl chloride in pyridine/DCMConverts amides to nitriles (if applicable)
Amide bond cleavageTFA/DCM/TIS mixtureReleases peptide from resin and removes protecting groups

Key Functional Groups and Reactivity

  • Tyrosine’s phenolic hydroxyl group : Susceptible to oxidation or alkylation.

  • Pyrrolidine-1-carbonyl : Resistant to hydrolysis under mild conditions but may undergo cleavage under strong acidic/basic conditions.

  • Indole’s aromatic system : Prone to electrophilic substitution reactions (e.g., nitration, alkylation).

Enzymatic and Chemical Stability

The compound’s stability depends on its functional groups:

  • Peptide bonds : Susceptible to proteolytic enzymes (e.g., trypsin).

  • Pyrrolidine-1-carbonyl : Likely stable under physiological conditions but may hydrolyze under extreme pH.

  • Indole moiety : Robust to most chemical reactions but may degrade under strong oxidizing agents.

Scientific Research Applications

L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes, particularly those involved in signal transduction pathways.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s distinguishing features include:

  • Indole substitution : The 3H-indol-3-yl group is functionalized with a pyrrolidine-1-carbonyl unit, differing from related compounds that may feature alternative substitutions (e.g., thiophene, methoxy, or spiro systems) .

Comparison Table

Compound Name Structural Features Key Functional Groups Synthesis Method Potential Applications
L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide (Target) Tripeptide chain; 3H-indol-3-yl-pyrrolidine-1-carbonyl Amide bonds, aromatic indole, pyrrolidine Likely HATU-mediated coupling Hypothesized protease/receptor modulation
N-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-methyl-L-leucyl-3-[(3S)-2-oxopyrrolidin-3-yl]-L-alaninamide (C30) Indole-2-carboxylic acid; Leucyl-alaninamide chain; 2-oxopyrrolidine Methoxyindole, oxopyrrolidine HATU coupling in acetonitrile Undisclosed (patented intermediate)
3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile Spiro[indoline-3,2′-pyrrolidine]; thiophene substituent Spirocyclic core, thiophene, nitrile Multi-step cyclization Material science or crystallography
Thiazolidin-4-ones (e.g., from 1-(2-aminoethyl)pyrrolidine) Thiazolidinone or thiazinanone ring; aryl/pyrrolidine side chains Thiazolidinone, acetylcholinesterase motifs Condensation reactions Acetylcholinesterase inhibition

Biological Activity

L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide is a complex peptide compound that integrates multiple amino acids and unique structural features, including an indole moiety and a pyrrolidine ring. This compound may exhibit significant biological activities relevant to neuropharmacology and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C34H38N6O. Its structure comprises:

  • Amino Acids : L-Tyrosine, L-Alanine, L-Phenylalanine
  • Functional Groups : Indole and Pyrrolidine rings

Table 1: Structural Components of L-Tyrosyl Compound

ComponentType
L-TyrosineAmino Acid
L-AlanineAmino Acid
L-PhenylalanineAmino Acid
IndoleHeterocyclic Ring
PyrrolidineSaturated Ring

Pharmacological Potential

Research indicates that compounds with similar structures to this compound may possess various pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.

  • Anti-inflammatory Activity : In vitro studies using RAW264.7 macrophages have shown that related compounds can significantly inhibit nitric oxide production induced by lipopolysaccharide (LPS), suggesting anti-inflammatory properties .
  • Antibacterial Activity : Compounds structurally similar to L-Tyrosyl have demonstrated antibacterial effects against pathogens like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.96 to 7.81 μg/mL .
  • Antitumor Activity : Some derivatives have shown moderate cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer), indicating potential for further development in oncology .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Receptor Binding : Interaction studies suggest that the compound may bind to specific receptors or enzymes, influencing signaling pathways relevant to inflammation and immune response.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammatory responses.

Synthesis Methods

The synthesis of this compound can be accomplished using two primary methods:

  • Solid-phase Peptide Synthesis (SPPS) :
    • Allows for the stepwise addition of amino acids to a resin-bound intermediate.
    • Facilitates purification at each stage, enhancing yield and purity.
  • Solution-phase Synthesis :
    • Involves coupling protected amino acids under controlled conditions.
    • Typically used for smaller peptides or when SPPS is not feasible.

Table 2: Comparison of Synthesis Methods

MethodAdvantagesDisadvantages
Solid-phase SynthesisHigh purity, efficient purificationRequires specialized equipment
Solution-phaseSimpler setup, versatileLower yields, more complex purification

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, it was found that certain derivatives effectively reduced pro-inflammatory cytokine production in macrophage models. This suggests that L-Tyrosyl derivatives could be explored for treating inflammatory diseases.

Case Study 2: Antibacterial Efficacy

A comparative analysis of various peptide analogs revealed that those with indole structures exhibited significant antibacterial activity against Staphylococcus aureus. The findings highlight the potential of L-Tyrosyl-based compounds in developing new antibiotics.

Q & A

Q. Key Methodologies :

  • Use coupling agents (e.g., HATU, DIC) for amide bond formation.
  • Purify intermediates via reverse-phase HPLC to minimize impurities.

Basic: Which spectroscopic techniques confirm structural integrity and stereochemistry?

Answer:

  • NMR Spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC, NOESY) NMR resolve backbone connectivity and stereochemistry. NOESY confirms spatial proximity of the pyrrolidine-indol group to peptide residues .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (±1 Da tolerance) .
  • X-ray Crystallography : Resolves absolute configuration of the (3R)-pyrrolidine center and indol-pyrrolidine torsion angles .

Advanced: How can conflicting biological activity data across assays be resolved?

Answer:
Discrepancies may arise from:

  • Assay conditions : Optimize pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor binding).
  • Compound purity : Verify >95% purity via HPLC and LC-MS to exclude batch-to-batch variability .
  • Aggregation/Solubility : Use dynamic light scattering (DLS) to detect aggregates; employ solubilizing agents (e.g., DMSO/cyclodextrin) .
  • Orthogonal assays : Confirm activity via SPR (binding kinetics) and functional assays (e.g., cAMP modulation).

Advanced: What computational strategies predict binding affinity and mechanism?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs, enzymes). Validate with free-energy perturbation (FEP) calculations .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .
  • QSAR Models : Train on analogs with reported IC50 values to predict bioactivity and optimize substituents.

Basic: How is stereochemical purity ensured during synthesis?

Answer:

  • Chiral auxiliaries : Use (3R)-configured pyrrolidine precursors synthesized via asymmetric hydrogenation .
  • Analytical monitoring : Chiral HPLC (e.g., Chirobiotic T column) confirms enantiomeric excess (>99%) .
  • Racemization mitigation : Conduct couplings at 0–4°C with low piperidine concentrations during Fmoc deprotection .

Advanced: How to design experiments assessing metabolic stability in preclinical models?

Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Identify metabolites (e.g., CYP450 oxidation) .
  • In vivo PK studies : Administer IV/PO doses in rodents; collect plasma/tissue samples at intervals. Calculate t1/2, CL, and bioavailability .
  • Stability optimization : Introduce deuterium at labile sites or modify the pyrrolidine carbonyl to resist hydrolysis.

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